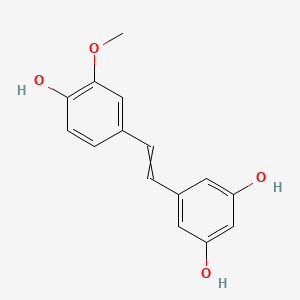

3,4',5-Trihydroxy-3'-methoxystilbene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

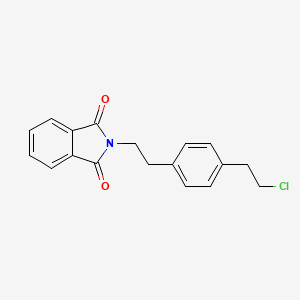

Isorhapontigenin is a tetrahydroxylated stilbenoid with a methoxy group. It is an isomer of rhapontigenin and an analog of resveratrol. This compound is found in the Chinese herb Gnetum cleistostachyum, Gnetum parvifolium, and the seeds of the palm Aiphanes aculeata . Isorhapontigenin has garnered attention due to its potential health benefits and diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isorhapontigenin can be synthesized through oxidative coupling reactions. One method involves treating (E)-isorhapontigenin with ferric chloride in acetone at room temperature for 36 hours. This reaction yields various oligostilbenes, including bisisorhapontigenin and triisorhapontigenin .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Isorhapontigenin undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oligostilbenes.

Reduction: Reduction reactions can modify the functional groups on the stilbene backbone.

Substitution: Substitution reactions can introduce different functional groups, enhancing its biological activity.

Common Reagents and Conditions:

Oxidizing Agents: Ferric chloride is commonly used for oxidative coupling reactions.

Solvents: Acetone is often used as a solvent in these reactions.

Major Products:

Scientific Research Applications

Chemistry: It serves as a precursor for synthesizing other bioactive stilbenoids.

Biology: The compound exhibits anti-inflammatory and antioxidant properties.

Medicine: Isorhapontigenin has shown promise as an anticancer agent, particularly in bladder cancer and breast cancer

Industry: Its potential as a nutraceutical and its role in developing new therapeutic agents are being explored.

Mechanism of Action

Isorhapontigenin exerts its effects through multiple molecular targets and pathways:

Anticancer Activity: It downregulates the expression of SNHG1 and DNMT3b, leading to the inhibition of anchorage-independent growth and invasion in bladder cancer cells.

Anti-virulence: The compound modulates the expression of virulence factors in Staphylococcus aureus, inhibiting the binding of MgrA to the hla promoter.

Comparison with Similar Compounds

- Resveratrol

- Piceatannol

- Rhapontigenin

- Combretastatin

- Benzanilide derivatives

Isorhapontigenin’s unique structure and diverse biological activities make it a compound of significant interest in scientific research and potential therapeutic applications.

Properties

IUPAC Name |

5-[2-(4-hydroxy-3-methoxyphenyl)ethenyl]benzene-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-19-15-8-10(4-5-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h2-9,16-18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNNBEZJTNCXHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-{[(R)-{5-ethyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B12436022.png)

![4-[2-(aminomethyl)-4-fluoropyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B12436029.png)

![6-{1-[(9aR,11aR)-4-hydroxy-9a,11a-dimethyl-9-oxo-1H,2H,3H,3aH,3bH,4H,8H,9bH,10H,11H-cyclopenta[a]phenanthren-1-yl]ethyl}-4-methyl-3-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-5,6-dihydropyran-2-one](/img/structure/B12436039.png)

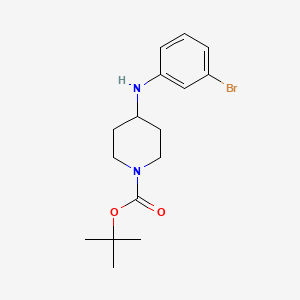

![Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate](/img/structure/B12436078.png)

![2-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12436090.png)